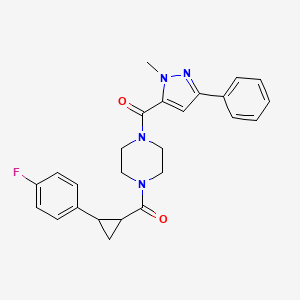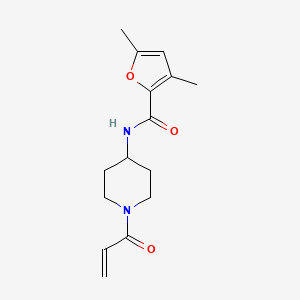
(4-((2-Méthylpyrimidin-4-yl)oxy)pipéridin-1-yl)(2-(trifluorométhyl)phényl)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-4-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}oxy)pyrimidine is a complex organic compound that features a trifluoromethyl group, a benzoyl group, and a piperidine ring
Applications De Recherche Scientifique
2-methyl-4-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}oxy)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological pathways and as a potential lead compound in drug discovery.
Medicine: Its unique structure makes it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound’s properties make it useful in the development of new materials with specific characteristics, such as improved stability or reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-methyl-4-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}oxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are critical for achieving the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups.
Mécanisme D'action
The mechanism by which 2-methyl-4-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}oxy)pyrimidine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the piperidine ring can modulate its pharmacokinetic properties. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluoromethyl-substituted pyrimidines: These compounds share the trifluoromethyl group and pyrimidine core but may have different substituents on the piperidine ring.
Benzoyl-substituted piperidines: These compounds have a benzoyl group attached to the piperidine ring but may lack the trifluoromethyl group or pyrimidine core.
Uniqueness
2-methyl-4-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}oxy)pyrimidine is unique due to the combination of its trifluoromethyl group, benzoyl group, and piperidine ring, which together confer specific chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development.
Propriétés
IUPAC Name |
[4-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O2/c1-12-22-9-6-16(23-12)26-13-7-10-24(11-8-13)17(25)14-4-2-3-5-15(14)18(19,20)21/h2-6,9,13H,7-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQRZDJJWHUQFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(CC2)C(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 3-(4-methoxyphenyl)-4-oxo-5-(9H-xanthene-9-carboxamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2538116.png)
![N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propionamide](/img/structure/B2538117.png)



![N-(4-fluoro-1,3-benzothiazol-2-yl)-1-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2538125.png)

![N'-(4,5-dihydronaphtho[1,2-b]thiophen-2-ylcarbonyl)-4-methylbenzenesulfonohydrazide](/img/structure/B2538127.png)




